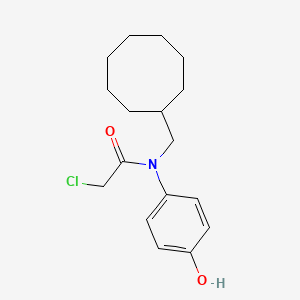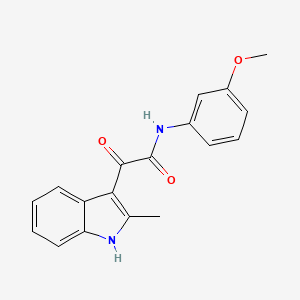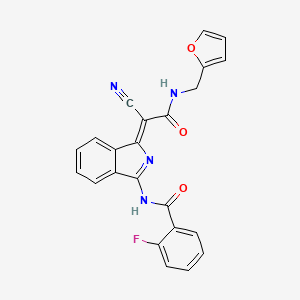
2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chloro group, a cyclooctylmethyl group, and a hydroxyphenyl group attached to an acetamide backbone, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclooctylmethyl group: This can be achieved by reacting cyclooctylmethanol with a suitable chlorinating agent such as thionyl chloride to form cyclooctylmethyl chloride.
Attachment of the hydroxyphenyl group: The cyclooctylmethyl chloride is then reacted with 4-hydroxyaniline in the presence of a base such as sodium hydroxide to form N-(cyclooctylmethyl)-4-hydroxyaniline.
Formation of the acetamide backbone: Finally, the N-(cyclooctylmethyl)-4-hydroxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxyphenyl group may play a role in binding to biological targets, while the chloro and cyclooctylmethyl groups may influence the compound’s overall activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide can be compared with other similar compounds such as:
N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-Chloro-N-(cyclooctylmethyl)acetamide: Lacks the hydroxyphenyl group, which may reduce its potential biological activity.
N-(4-hydroxyphenyl)acetamide: Lacks both the chloro and cyclooctylmethyl groups, making it less complex and potentially less active.
The unique combination of functional groups in this compound makes it a compound of interest for further research and development.
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c18-12-17(21)19(15-8-10-16(20)11-9-15)13-14-6-4-2-1-3-5-7-14/h8-11,14,20H,1-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPVABLVKDEYOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CN(C2=CC=C(C=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2775577.png)
![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775578.png)


![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/new.no-structure.jpg)




![N-[2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2775590.png)
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide](/img/structure/B2775591.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2775596.png)

